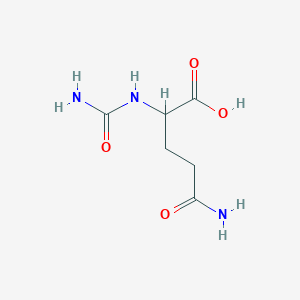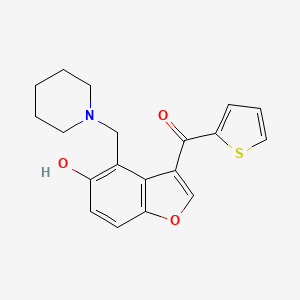
N~2~-carbamoylglutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-carbamoylglutamine is a synthetic analogue of N-acetylglutamate, which plays a crucial role in the urea cycle and endogenous arginine synthesis. This compound is known for its ability to activate carbamoyl phosphate synthetase-1, an enzyme essential for the conversion of blood ammonia into urea, thereby aiding in the detoxification process .
Preparation Methods
Synthetic Routes and Reaction Conditions: N2-carbamoylglutamine can be synthesized through a series of chemical reactions involving the carbamoylation of glutamine. The process typically involves the use of carbamoyl phosphate as a carbamoylating agent under controlled pH and temperature conditions .
Industrial Production Methods: Industrial production of N2-carbamoylglutamine often employs biocatalytic methods due to their efficiency and environmental friendliness. Enzymatic synthesis using carbamoyl phosphate synthetase is a common approach, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N2-carbamoylglutamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert N2-carbamoylglutamine into its reduced forms, potentially altering its functionality.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Ammonia, primary amines.
Major Products:
Scientific Research Applications
N~2~-carbamoylglutamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Plays a role in the study of metabolic pathways, particularly the urea cycle.
Medicine: Investigated for its potential in treating hyperammonemia and other metabolic disorders.
Mechanism of Action
N~2~-carbamoylglutamine exerts its effects by activating carbamoyl phosphate synthetase-1, which catalyzes the conversion of ammonia and bicarbonate into carbamoyl phosphate. This reaction is a critical step in the urea cycle, facilitating the detoxification of ammonia in the liver. The compound’s ability to stimulate endogenous arginine synthesis further enhances its biological significance .
Comparison with Similar Compounds
N-acetylglutamate: A natural activator of carbamoyl phosphate synthetase-1.
N-carbamoylglutamate: Another synthetic analogue with similar properties.
Uniqueness: N2-carbamoylglutamine is unique due to its stability and efficacy in activating carbamoyl phosphate synthetase-1, making it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C6H11N3O4 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
5-amino-2-(carbamoylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C6H11N3O4/c7-4(10)2-1-3(5(11)12)9-6(8)13/h3H,1-2H2,(H2,7,10)(H,11,12)(H3,8,9,13) |
InChI Key |
LXDLMOSEPGRTDA-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3-phenylprop-2-enamide](/img/structure/B11519683.png)

![2,5-Bis{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B11519701.png)
![5-bromo-1-methyl-N'-[(2E)-1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11519704.png)
![N'-{(Z)-[1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-2-methylfuran-3-carbohydrazide](/img/structure/B11519706.png)
![N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-(decyloxy)benzamide](/img/structure/B11519709.png)
![2-[(Diphenylphosphoryl)methyl]phenyl (1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate](/img/structure/B11519711.png)
![3'-(4-Ethoxyphenyl)-1-{[4-(4-fluorophenyl)piperazin-1-YL]methyl}-5'-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11519716.png)

![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-butoxyphenyl)acetamide](/img/structure/B11519742.png)
![3,3,3-trifluoro-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11519754.png)
![N'-[(E)-[4-(Dipropylamino)phenyl]methylidene]adamantane-1-carbohydrazide](/img/structure/B11519757.png)
![3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-benzoxazole-2(3H)-thione](/img/structure/B11519760.png)
![2-[(2E)-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11519767.png)
